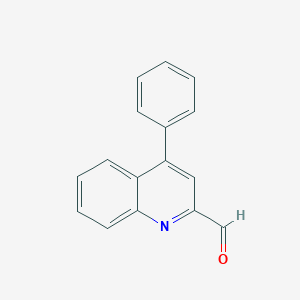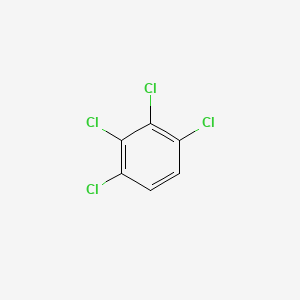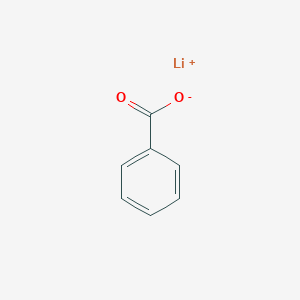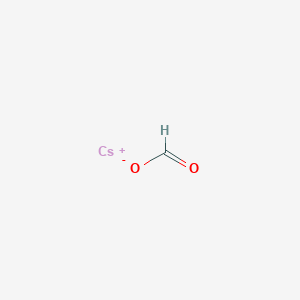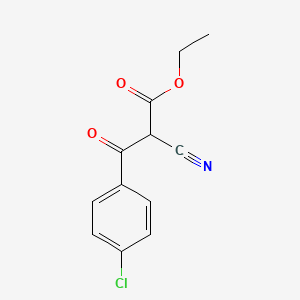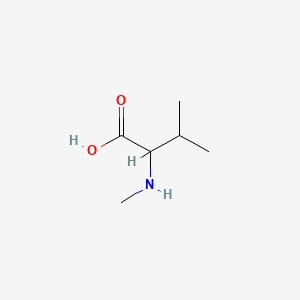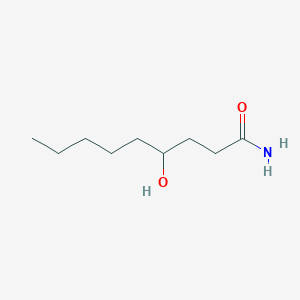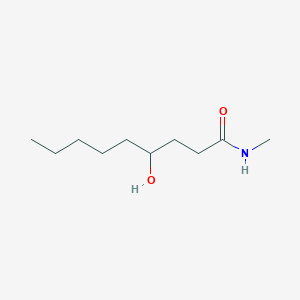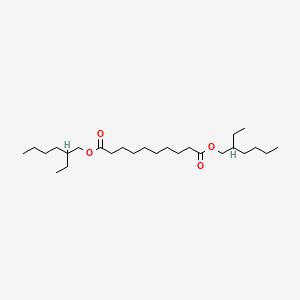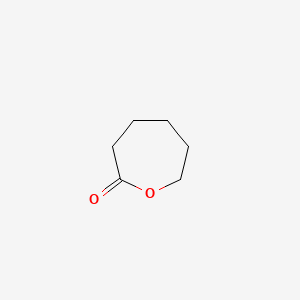
Caprolactone
Übersicht
Beschreibung
Caprolactone, also known as ε-Caprolactone, is a lactone (a cyclic ester) possessing a seven-membered ring . Its name is derived from caproic acid . This colorless liquid is miscible with most organic solvents and water . It was once produced on a large scale as a precursor to caprolactam .
Synthesis Analysis
Caprolactone is prepared industrially by Baeyer-Villiger oxidation of cyclohexanone with peracetic acid . The continuous synthesis of ε-caprolactone was conducted in a self-designed microreactor system to address its strong exothermic feature .Molecular Structure Analysis
The molecular formula of Caprolactone is C6H10O2 . It has a molar mass of 114.14 g/mol . The InChI key is PAPBSGBWRJIAAV-UHFFFAOYSA-N .Chemical Reactions Analysis
Caprolactone was once produced as a precursor to caprolactam . Caprolactone is treated with ammonia at elevated temperatures to give the lactam: (CH2)5CO2 + NH3 → (CH2)5C(O)NH + H2O . Carbonylation of caprolactone gives, after hydrolysis, pimelic acid .Physical And Chemical Properties Analysis
Caprolactone has a density of 1.030 g/cm3 . It has a melting point of -1 °C (30 °F; 272 K) and a boiling point of 241 °C (466 °F; 514 K) . It is miscible in water .Wissenschaftliche Forschungsanwendungen
Tissue Engineering
Poly(ε-caprolactone) serves as an excellent material for tissue engineering due to its biocompatibility, biodegradability, and mechanical properties. Researchers use PCL to create scaffolds for tissue regeneration. These porous structures provide a framework for cells to grow, differentiate, and form functional tissues. Whether it’s bone, cartilage, or skin, PCL-based scaffolds play a crucial role in regenerating damaged or lost tissue .
Wound Healing
In wound healing applications, PCL finds its place as a versatile biomaterial. Its slow degradation rate allows for sustained drug release, making it ideal for wound dressings. PCL-based wound dressings promote tissue repair, reduce inflammation, and prevent infection. These dressings can be tailored to specific wound types, ensuring optimal healing conditions .
Drug Delivery Systems
PCL nanoparticles, microparticles, and nanofibers are used as carriers for controlled drug delivery. Their biodegradability ensures gradual drug release, enhancing therapeutic efficacy while minimizing side effects. Researchers explore PCL-based drug delivery systems for cancer treatment, antimicrobial agents, and growth factors .
Implants and Prosthetics
PCL’s mechanical strength and compatibility with biological tissues make it an excellent choice for implants and prosthetics. Whether it’s dental implants, bone screws, or joint replacements, PCL provides stability during the healing process. Its gradual degradation aligns with tissue remodeling, ensuring long-term success .
Nerve Guides
PCL nerve guides assist nerve regeneration after injury. These tubular structures guide regenerating nerves across the injury site, promoting functional recovery. PCL’s biocompatibility and ability to degrade over time make it a valuable material for nerve repair .
Environmentally Friendly Materials
Beyond biomedical applications, PCL contributes to environmentally friendly material systems. Researchers explore its use in biodegradable plastics, sustainable packaging, and agricultural films. PCL’s eco-friendly properties make it an attractive alternative to conventional plastics .
Surgical Sutures
PCL-based surgical sutures offer advantages such as reduced tissue trauma and prolonged wound support. These sutures gradually degrade, eliminating the need for removal. Surgeons appreciate their ease of handling and compatibility with tissues .
Three-Dimensional Scaffolds
PCL-based 3D scaffolds provide a platform for tissue engineering and regenerative medicine. Whether it’s creating artificial organs or repairing damaged tissues, these scaffolds mimic the natural extracellular matrix, supporting cell growth and function .
A review of preparation methods and biomedical applications of poly(ε-caprolactone)-based novel formulations Precise Synthesis, Properties, and Applications of Poly(ε-Caprolactone) Poly(ε-caprolactone) Fiber: An Overview Polycaprolactone-based materials in wound healing applications
Safety and Hazards
Zukünftige Richtungen
The use of Caprolactone in biomedical applications, particularly in the development of biodegradable polymers, is a promising future direction . For instance, a shape programmable porous poly (ε-caprolactone)-based polyurethane scaffold with memory effect was synthesized for potential use in distinctive bone repair applications .
Wirkmechanismus
Target of Action
Caprolactone, also known as ε-caprolactone, is a lactone (a cyclic ester) possessing a seven-membered ring . It primarily targets the production of highly specialized polymers . The compound’s primary targets are the biochemical processes involved in polymerization, specifically ring-opening polymerization .
Mode of Action
Caprolactone interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the ester bond in the caprolactone ring, which results in the formation of a linear chain polymer . The lactone ring is easily opened with nucleophiles including alcohols and water to give polylactones and eventually the 6-hydroxyadipic acid .
Biochemical Pathways
The primary biochemical pathway affected by caprolactone is the polymerization pathway. The ring-opening polymerization of caprolactone leads to the formation of polycaprolactone . Additionally, caprolactone can be treated with ammonia at elevated temperatures to give the lactam . Carbonylation of caprolactone gives, after hydrolysis, pimelic acid .
Pharmacokinetics
It’s known that caprolactone hydrolyses rapidly .
Result of Action
The result of caprolactone’s action is the production of highly specialized polymers, such as polycaprolactone . Polycaprolactone is a biocompatible and biodegradable polymer , used in various applications including synthetic fibers, polyurethane elastomers, plastics, adhesive fabrics, and coatings .
Action Environment
The action of caprolactone is influenced by environmental factors such as temperature and the presence of nucleophiles. Elevated temperatures facilitate the reaction of caprolactone with ammonia to produce lactam . The presence of nucleophiles, such as alcohols and water, promotes the ring-opening polymerization of caprolactone .
Eigenschaften
IUPAC Name |
oxepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBSGBWRJIAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-41-4 | |
| Record name | Polycaprolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027159 | |
| Record name | Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-Oxepanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
237 °C | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
127 °C o.c. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.9 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8 | |
| Record name | Caprolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
CAPROLACTONE INHIBITED PROTEOLYTIC & FIBRINOLYTIC ACTIVITIES OF HUMAN PLASMIN. IN VERY LOW CONCN, IT ALSO INHIBITED ACTIVATION OF PLASMINOGEN THROUGH PLASMIN-STREPTOKINASE ACTIVATOR & HUMAN UROKINASE. | |
| Record name | CAPROLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Caprolactone | |
CAS RN |
502-44-3 | |
| Record name | ε-Caprolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caprolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxepanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexan-6-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56RE988L1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CAPROLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-1.5 °C | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ε-caprolactone?
A1: ε-caprolactone has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol.
Q2: How can high molecular weight poly(L-lactide-co-caprolactone) random copolymer be prepared?
A2: High molecular weight poly(L-lactide-co-caprolactone) random copolymer can be prepared by ring-opening copolymerization of purified L-lactide and ε-caprolactone in the presence of stannous octoate catalyst under specific temperature and time conditions. The purity of the monomers is crucial for achieving high molecular weight. []
Q3: Can ε-caprolactone be synthesized in a continuous process?
A3: Yes, a continuous process for manufacturing poly-ε-caprolactones has been developed. This method involves continuous polymerization of ε-caprolactone melt in an extruder (reactive extrusion) using aluminum trialkoxides as primers. The molecular weight of the resulting polymer can be controlled by adjusting the feed rates of ε-caprolactone and the primer during extrusion. []
Q4: What is a novel approach to synthesizing poly(ethylene glycol)-b-poly(ε-caprolactone) with a terminal amino group?
A4: A novel method utilizes a Schiff base as an initiator for the ring-opening polymerization of ε-caprolactone. The synthesis involves three steps:
- Reducing the Schiff base group to an amino group, resulting in the desired MPEG-PCL-NH2 copolymer. []
Q5: How does the incorporation of trimethylene carbonate (TMC) affect the properties of polycaprolactone-based triblock copolymers?
A5: Incorporating TMC (25-40 wt%) into the polycaprolactone block of poly(caprolactone-co-trimethylene carbonate)-poly(ethylene glycol)-poly(caprolactone-co-trimethylene carbonate) (PCTC-PEG-PCTC) triblock copolymers enhances their sol stability in water while maintaining their thermogelling properties within the physiologically relevant temperature range (10-50 °C). []
Q6: How does the composition of poly(ε-caprolactone)/poly(l-lactide) blends affect their biodegradation rate?
A6: Increasing the proportion of poly(l-lactide) in poly(ε-caprolactone)/poly(l-lactide) blends significantly reduces the enzymatic degradation rate. The presence of cracks and higher lipase concentrations enhance enzymatic degradation. []
Q7: What is the impact of blending poly(ethylene terephthalate) (PET) with polycaprolactone (PCL)?
A7: Melt blending PET and PCL leads to ester-interchange reactions, generating poly(ethylene terephthalate caprolactone) copolyesters. This process affects the material's physical properties. For instance, with increased blending time, the crystallinity decreases notably, and the total organic carbon (TOC) content increases, reflecting enhanced biodegradability. []
Q8: What are the potential applications of poly(ε-caprolactone) microspheres in biomedicine?
A9: Poly(ε-caprolactone) microspheres, with an average size of 5.08 ± 0.23 μm, demonstrate good cytocompatibility after appropriate purification and hold promise for applications in drug delivery and tissue engineering. []
Q9: How do mannose-modified poly(ethylene oxide)-b-poly(ε-caprolactone) diblock copolymers interact with bacterial lectins?
A10: These copolymers self-assemble into micelles in water, with mannose residues presented on the surface. Isothermal titration microcalorimetry confirms the specific interaction between these mannose residues and the BclA lectin from Burkholderia cenocepacia. This specific interaction makes these micelles promising for targeted drug delivery applications. []
Q10: Can poly(ε-caprolactone)/poly(ethylene glycol)/poly(ε-caprolactone) (CEC) triblock copolymers be used for controlled drug release?
A11: Yes, CEC triblock copolymers form core-shell nanoparticles suitable for drug encapsulation and controlled release. The drug release rate can be tailored by adjusting the molecular weight of the copolymer and the solvents used during nanoparticle preparation. []
Q11: How does the molecular weight of poly(caprolactone)–b-poly(ethylene glycol)–b-poly(caprolactone) (PCL-PEG-PCL) triblock copolymers influence their hydrogel properties?
A12: Increasing the molecular weight of PCL-PEG-PCL triblock copolymers, specifically the PEG block, results in hydrogels with enhanced viscosity and mechanical strength. For instance, copolymers with an 8 kDa PEG block form strong hydrogels suitable for injection through a standard 23G syringe, making them potentially useful as dermal fillers or drug delivery depots. []
Q12: What are the benefits of using acid-cleavable poly(ε-caprolactone)-acetal-poly(ethylene glycol)-acetal-poly(ε-caprolactone) (PCL-a-PEG-a-PCL) triblock copolymers for drug delivery?
A13: These copolymers self-assemble into micelles that are stable at physiological pH but degrade in acidic environments, like those found in tumor cells. This pH-triggered degradation allows for controlled intracellular drug release, as demonstrated by in vitro studies with doxorubicin. []
Q13: How does the incorporation of ε-methyl-ε-caprolactone (MCL) affect the crystallization kinetics of poly(ε-caprolactone) (PCL)?
A14: The presence of MCL units in poly(CL-co-MCL) random copolymers influences both the spherulitic growth rates and overall crystallization rates. While MCL incorporation affects the crystallization process, the interfacial free energy remains relatively constant, suggesting that MCL primarily influences the nucleation stage rather than the crystal growth process. []
Q14: What factors influence the biodegradation of poly(ε-caprolactone-co-caprolactam) and poly(ε-caprolactone-co-ω-laurolactam)?
A15: Both copolymers exhibit different degradation behaviors. While poly(ε-caprolactone-co-caprolactam) degrades under enzymatic hydrolysis, activated sludge, and seawater conditions, poly(ε-caprolactone-co-ω-laurolactam) degrades only under activated sludge and seawater conditions. These findings highlight the impact of copolymer composition on biodegradability. []
Q15: How does the molecular weight of poly(D,L-lactide/epsilon-caprolactone) affect its degradation rate?
A16: Poly(D,L-lactide/epsilon-caprolactone) with lower molecular weight tends to degrade faster in Ringer solutions. This degradation leads to a broadening of the molecular weight distribution. []
Q16: What is the degradation behavior of 5-ethylene ketal ε-caprolactone (EKC)-based polymers?
A17: EKC-based polymers demonstrate a near-constant degradation rate due to the hydrolytic susceptibility of the EKC-EKC ester bond. Copolymerization with D,L-lactide (DLLA) leads to faster degradation compared to EKC homopolymers. []
Q17: What is a notable application of poly(ε-caprolactone) in peripheral nerve reconstruction?
A18: Dl-lactic-ε-caprolactone conduits seeded with vasoactive intestinal peptide (VIP) gene-transfected mesenchymal stem cells show promise in rat models for peripheral nerve regeneration. This approach significantly enhances functional recovery and promotes myelinated fiber regeneration. []
Q18: How can nano-SiO2 be used to modify polycaprolactone?
A19: Nano-SiO2 can be incorporated into polycaprolactone during in-situ polymerization, creating a hybrid material. This incorporation accelerates the crystallization of PCL and increases its crystallinity due to the strong interfacial interactions between the two components. []
Q19: Can polycaprolactone be used to create nanofibrous scaffolds for tissue engineering?
A20: Yes, electrospinning techniques can be employed to fabricate nanofibrous scaffolds from polycaprolactone. Incorporating magnetic nanoparticles into these scaffolds further enhances mesenchymal stem cell adhesion, proliferation, and osteogenic differentiation, highlighting their potential for hard tissue regeneration. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B7770011.png)
